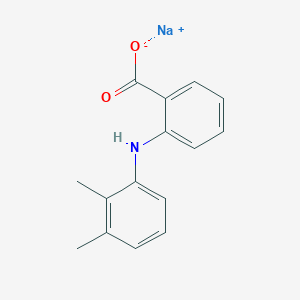
Sodium mephenamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium mephenamate is a nonsteroidal anti-inflammatory drug (NSAID) derived from mefenamic acid. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is a member of the anthranilic acid derivatives (or fenamate) class of NSAIDs, which are known for their ability to inhibit the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain .
准备方法
Synthetic Routes and Reaction Conditions: Sodium mephenamate is synthesized by reacting mefenamic acid with sodium hydroxide. The reaction typically involves dissolving mefenamic acid in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound, which can be isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency. The final product is subjected to rigorous quality control tests to ensure it meets the required pharmaceutical standards .
化学反应分析
Types of Reactions: Sodium mephenamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Sodium mephenamate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of NSAID interactions and mechanisms.
Biology: this compound is used in research related to inflammation and pain pathways.
Medicine: It is studied for its potential therapeutic effects in treating conditions such as rheumatoid arthritis, osteoarthritis, and dysmenorrhea.
Industry: this compound is used in the formulation of various pharmaceutical products, including tablets and capsules
作用机制
Sodium mephenamate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), specifically the isoforms COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are lipid compounds that play a key role in mediating inflammation, pain, and fever. By reducing prostaglandin levels, this compound alleviates symptoms of inflammation and pain .
相似化合物的比较
Mefenamic Acid: The parent compound of sodium mephenamate, used for similar therapeutic purposes.
Flufenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.
Tolfenamic Acid: A fenamate NSAID used primarily for treating migraines and other types of pain.
Comparison:
Mefenamic Acid: this compound is more soluble in water compared to mefenamic acid, making it more suitable for certain pharmaceutical formulations.
Flufenamic Acid: While both compounds inhibit COX enzymes, this compound has a different side effect profile and may be preferred in certain clinical scenarios.
Tolfenamic Acid: this compound and tolfenamic acid have similar mechanisms of action, but tolfenamic acid is more commonly used for migraine treatment.
This compound stands out due to its enhanced solubility and stability, making it a valuable compound in both research and clinical settings.
属性
CAS 编号 |
1804-47-3 |
|---|---|
分子式 |
C15H15NNaO2 |
分子量 |
264.27 g/mol |
IUPAC 名称 |
sodium;2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2.Na/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18;/h3-9,16H,1-2H3,(H,17,18); |
InChI 键 |
QCHUFZIVUUAVIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)[O-])C.[Na+] |
手性 SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)[O-])C.[Na+] |
规范 SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C.[Na] |
Key on ui other cas no. |
1804-47-3 |
同义词 |
Sodium N-(2,3-Dimethylphenyl)anthranilate; Sodium N-(2,3-xylyl)Anthranilate; _x000B_Sodium Mefenamate; Sodium Mephenamate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















